molecular formula C15H27NO3 B009582 ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE CAS No. 107202-62-0

ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE

Cat. No.: B009582
CAS No.: 107202-62-0
M. Wt: 269.38 g/mol
InChI Key: JRMDRWOEBLIOTE-QWHCGFSZSA-N
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Description

tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions include diols from oxidation, amines from reduction, and various substituted products from nucleophilic substitution reactions .

Scientific Research Applications

tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The carbamate group can also interact with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and epoxides, such as tert-butyl carbamate and cyclohexyl epoxide. These compounds share structural features with tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate but differ in their specific functional groups and overall structure .

Uniqueness

The uniqueness of tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate lies in its combination of a tert-butyl group, a cyclohexyl ring, and an oxirane ring. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMDRWOEBLIOTE-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431251
Record name tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107202-62-0
Record name tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE
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ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE

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